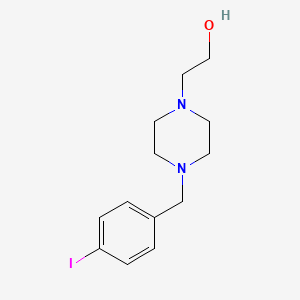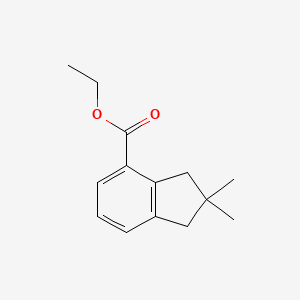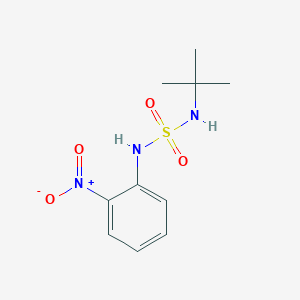
2-(4-(4-Iodobenzyl)piperazin-1-yl)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-(4-Iodobenzyl)piperazin-1-yl)ethan-1-ol is a chemical compound with the molecular formula C13H19IN2O It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(4-Iodobenzyl)piperazin-1-yl)ethan-1-ol typically involves the reaction of piperazine with 4-iodobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile or dimethylformamide at elevated temperatures. The resulting intermediate is then reacted with ethylene oxide to introduce the ethan-1-ol group, yielding the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Purification is typically achieved through recrystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-(4-Iodobenzyl)piperazin-1-yl)ethan-1-ol undergoes various chemical reactions, including:
Substitution Reactions: The iodobenzyl group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The ethan-1-ol moiety can be oxidized to the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to remove the iodo group, yielding the corresponding benzyl derivative.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, solvents such as dimethyl sulfoxide (DMSO) or acetonitrile, and bases like sodium hydride or potassium carbonate.
Oxidation: Oxidizing agents such as potassium permanganate, chromium trioxide, or hydrogen peroxide in solvents like water or acetic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in solvents such as tetrahydrofuran (THF) or ethanol.
Major Products Formed
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Oxidation: Aldehydes or carboxylic acids derived from the ethan-1-ol group.
Reduction: Benzyl derivatives with the iodo group removed.
Aplicaciones Científicas De Investigación
2-(4-(4-Iodobenzyl)piperazin-1-yl)ethan-1-ol has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.
Materials Science: The compound is utilized in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study receptor-ligand interactions and enzyme activities.
Industrial Applications: The compound is employed in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mecanismo De Acción
The mechanism of action of 2-(4-(4-Iodobenzyl)piperazin-1-yl)ethan-1-ol involves its interaction with specific molecular targets, such as receptors or enzymes. The iodobenzyl group enhances the compound’s binding affinity to these targets, while the piperazine ring provides structural stability. The ethan-1-ol moiety may participate in hydrogen bonding interactions, further stabilizing the compound-target complex. These interactions modulate the activity of the target, leading to the desired biological or chemical effect .
Comparación Con Compuestos Similares
Similar Compounds
2-(4-Benzhydrylpiperazin-1-yl)ethan-1-ol: Similar structure but with a benzhydryl group instead of an iodobenzyl group.
2-(4-(2-Aminoethyl)piperazin-1-yl)ethanol: Contains an aminoethyl group instead of an iodobenzyl group.
4-(4-Dibenzo[b,f][1,4]thiazepin-11-yl)piperazin-1-yl)ethanol: Features a dibenzo[b,f][1,4]thiazepin group instead of an iodobenzyl group
Uniqueness
The presence of the iodobenzyl group in 2-(4-(4-Iodobenzyl)piperazin-1-yl)ethan-1-ol imparts unique properties, such as enhanced binding affinity to certain molecular targets and increased reactivity in substitution reactions. These characteristics make it a valuable compound for specific applications in medicinal chemistry and materials science.
Propiedades
Fórmula molecular |
C13H19IN2O |
|---|---|
Peso molecular |
346.21 g/mol |
Nombre IUPAC |
2-[4-[(4-iodophenyl)methyl]piperazin-1-yl]ethanol |
InChI |
InChI=1S/C13H19IN2O/c14-13-3-1-12(2-4-13)11-16-7-5-15(6-8-16)9-10-17/h1-4,17H,5-11H2 |
Clave InChI |
CKYAKOIPISZBMW-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1CCO)CC2=CC=C(C=C2)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(R)-Ethyl 6-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B14914732.png)



![N-[2,2,2-Trichloro-1-(3-quinolin-8-yl-thioureido)-ethyl]-propionamide](/img/structure/B14914762.png)




![2-bromo-N'-[(E)-(4-nitrophenyl)methylidene]benzohydrazide](/img/structure/B14914792.png)




